molecular formula C17H18N2O3S B497507 1-[(4-ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 708242-51-7

1-[(4-ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B497507
CAS No.: 708242-51-7
M. Wt: 330.4g/mol
InChI Key: TXXBNLCXGPAJLO-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is a sulfonamide-substituted dihydroimidazole derivative. The core structure comprises a 4,5-dihydroimidazole ring with a phenyl group at position 2 and a 4-ethoxyphenylsulfonyl moiety at position 1.

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-22-15-8-10-16(11-9-15)23(20,21)19-13-12-18-17(19)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXBNLCXGPAJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzenesulfonyl chloride and 2-phenyl-4,5-dihydro-1H-imidazole.

    Reaction: The 4-ethoxybenzenesulfonyl chloride is reacted with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonyl group, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides, often in polar aprotic solvents.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

1-[(4-ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole belongs to a class of imidazole derivatives that have shown promising pharmacological properties. The synthesis of this compound typically involves the reaction of ethoxy-substituted phenyl sulfonic acid with appropriate imidazole precursors. The structural modifications enhance its biological activity and selectivity towards specific cellular targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of imidazole derivatives, including this compound. For instance, a study demonstrated that related compounds exhibited significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of apoptotic pathways, specifically by increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4fHeLa3.24Induces apoptosis via mitochondrial pathway
4gA5495.10Inhibits cell proliferation by cell cycle arrest

Xanthine Oxidase Inhibition

Another significant application of imidazole derivatives is their role as xanthine oxidase inhibitors , which are crucial for treating conditions like gout and hyperuricemia. Compounds structurally similar to this compound have shown promising results in inhibiting xanthine oxidase activity in vitro. This inhibition can lead to decreased uric acid levels in the blood, providing therapeutic benefits for patients suffering from related disorders .

Table 2: Xanthine Oxidase Inhibition Data

CompoundIC50 (µM)Source
Compound A0.85
Compound B1.50

Case Studies

Several case studies have documented the effectiveness of imidazole derivatives in clinical settings:

  • Case Study on Antiproliferative Effects : A study involving compound 4f demonstrated its ability to selectively inhibit tumor growth in vitro while sparing normal cells, indicating a favorable therapeutic window for cancer treatment .
  • Clinical Evaluation of Xanthine Oxidase Inhibitors : Research on imidazole derivatives has led to the development of new drugs aimed at managing gout effectively by lowering uric acid levels through xanthine oxidase inhibition .

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural analogs, focusing on substituent variations and their implications:

Compound Name R (Sulfonyl Substituent) X (Imidazole Substituent) Molecular Formula Molar Mass (g/mol) Key Properties/Activities Reference
1-[(4-Ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole 4-ethoxyphenyl phenyl C₁₇H₁₇N₂O₃S 329.39 Hypothesized enhanced solubility due to ethoxy group
1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole 4-methylphenyl methylthio (–SCH₃) C₁₁H₁₄N₂O₂S₂ 270.37 Lower molar mass; methyl groups increase hydrophobicity
1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole 3,4-dimethylphenyl phenyl C₁₇H₁₈N₂O₂S 314.40 Steric hindrance from dimethyl groups may reduce reactivity
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole 4-fluorophenyl (4-fluorophenyl)methyl C₁₇H₁₅F₂N₂O₂S₂ 381.44 Fluorine atoms enhance electronegativity and metabolic stability
2-Phenyl-4,5-dihydro-1H-imidazole (base structure) phenyl C₉H₁₀N₂ 146.19 Simpler structure; used in life sciences research

Key Observations :

  • Electron Effects : The ethoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups like fluorine (–F) in . This difference may alter sulfonyl group reactivity and intermolecular interactions.
  • Bioactivity Potential: Fluorinated analogs () are often explored for enhanced pharmacokinetic profiles, suggesting the target compound’s ethoxy group could be optimized for specific applications.

Biological Activity

1-[(4-Ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3SC_{17}H_{20}N_2O_3S with a molecular weight of 336.42 g/mol. The compound features an imidazole ring substituted with a phenyl group and an ethoxy-substituted sulfonyl moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values for various derivatives were evaluated against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values as low as 0.22 μg/mL, showcasing their potential as effective antimicrobial agents .

CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
100.25E. coli

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as A549 and MCF-7. For example, one derivative exhibited an IC50 value of 49.85 μM against A549 cells, indicating moderate cytotoxicity .

Cell LineIC50 (μM)Effect
A54949.85Induces apoptosis
MCF-71.88Significant growth inhibition

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, it has been suggested that the imidazole ring may act as a bioisosteric analog in receptor binding, potentially influencing pathways related to cancer cell proliferation and antimicrobial resistance .

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives and evaluated their antimicrobial efficacy. The study highlighted the importance of substituent groups on the imidazole ring in enhancing biological activity against resistant strains of bacteria .

Anticancer Research

Another significant study focused on the anticancer potential of imidazole derivatives. It was found that certain modifications to the sulfonamide group increased the selectivity and potency against various cancer cell lines, suggesting a promising avenue for drug development in oncology .

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